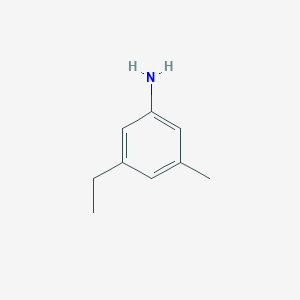

3-Ethyl-5-methylaniline

Description

3-Ethyl-5-methylaniline (C₉H₁₃N) is a substituted aniline derivative featuring an ethyl group at the 3-position and a methyl group at the 5-position of the aromatic ring. Its molecular weight is 135.1048 Da, with a monoisotopic mass of 135.1048 Da (calculated from C: 12.01 ×9, H: 1.008 ×13, N: 14.01) .

Properties

IUPAC Name |

3-ethyl-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMJJTJWNQXNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-5-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3-ethyl-5-methylbenzene to form 3-ethyl-5-methylnitrobenzene, followed by reduction to yield this compound. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic hydrogenation for the reduction step is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst or iron with hydrochloric acid.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones, nitroso derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Ethyl-5-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophilic centers. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Aniline Derivatives

Substituent Effects on Reactivity and Properties

- 3-Ethyl-5-methylaniline : Alkyl groups at the 3- and 5-positions create steric hindrance while donating electrons via inductive effects, increasing the electron density of the aromatic ring. This enhances stability toward electrophilic substitution but may reduce solubility in polar solvents.

- 5-(Ethylsulfonyl)-2-methoxyaniline : Features a methoxy group (electron-donating) at position 2 and an ethylsulfonyl group (strongly electron-withdrawing) at position 5. This combination creates a polarized electronic environment, directing further substitutions to specific positions .

- 3-Nitrodimethylaniline: A nitro group (electron-withdrawing) at position 3 and dimethylamino groups at position 4. The nitro group significantly reduces electron density, making the compound more reactive in reduction or displacement reactions .

Reactivity in Further Transformations

- This compound: Alkyl groups direct electrophilic substitutions to the para position relative to the amino group.

- 5-(Ethylsulfonyl)-2-methoxyaniline : The sulfonyl group deactivates the ring, limiting electrophilic attacks to positions ortho to the methoxy group .

- Nitrated Derivatives : Nitro groups facilitate reduction to amines or displacement reactions, critical in dye chemistry .

Data Tables Summarizing Key Attributes

Table 1: Structural and Molecular Data

| Compound | Molecular Formula | Substituents | Molecular Weight (Da) |

|---|---|---|---|

| This compound | C₉H₁₃N | 3-ethyl, 5-methyl | 135.10 |

| 5-(Ethylsulfonyl)-2-methoxyaniline | C₉H₁₃NO₃S | 2-methoxy, 5-ethylsulfonyl | ~215.27 (calculated) |

| 3-Nitrodimethylaniline | C₈H₁₀N₂O₂ | 3-nitro, 4-dimethylamino | 166.18 |

Biological Activity

Overview

3-Ethyl-5-methylaniline (C9H13N) is an aromatic amine characterized by an ethyl group at the third position and a methyl group at the fifth position on the aniline ring. This compound is primarily used as an intermediate in the synthesis of dyes and pigments, but it has also been investigated for its potential biological activities, including its effects on human health and its role in various biochemical processes.

- Molecular Formula : C9H13N

- CAS Number : 7544-53-8

- Structure : Contains an amino group (-NH2) that can participate in various chemical reactions, influencing its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The amino group allows it to act as a nucleophile, engaging in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, which may have implications for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Toxicological Effects :

-

Pharmacological Potential :

- Investigated for its role in synthesizing bioactive compounds, which may possess therapeutic properties. This includes potential applications in pharmaceuticals where derivatives of this compound could be used to develop new drugs.

- Environmental Impact :

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

- Synthesis : It can be synthesized through nitration followed by reduction processes, highlighting its versatility as a chemical intermediate.

-

Case Studies :

- A study explored the compound's role in synthesizing novel pyrazine derivatives, demonstrating its utility in creating complex organic molecules .

- Toxicological assessments have shown that exposure levels significantly influence health outcomes, emphasizing the need for regulatory measures during industrial use .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 215 °C |

| Melting Point | -6 °C |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed or absorbed |

Q & A

Q. Example Table: Comparative Solvent Effects on Synthesis Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 62 | 85 |

| DMF | 37.0 | 89 | 97 |

| Ethanol | 24.3 | 75 | 92 |

| Data adapted from solvent reactivity studies in . |

Critical Considerations

- Literature Gaps : Prioritize peer-reviewed journals (e.g., J. Org. Chem., ACS Catalysis) over commercial databases. Cross-validate spectral data with PubChem or ECHA entries .

- Ethical Reporting : Disclose synthetic byproducts and environmental hazards (e.g., nitro intermediates) in compliance with REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.